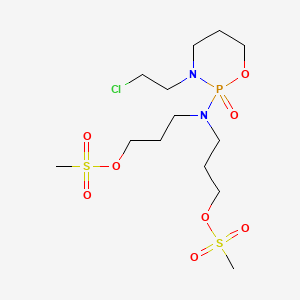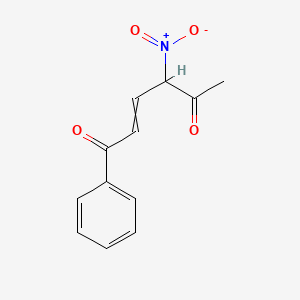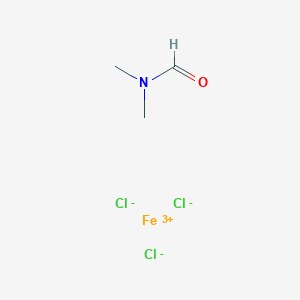
N,N-dimethylformamide;iron(3+);trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylformamide;iron(3+);trichloride is a coordination compound that combines N,N-dimethylformamide, a widely used polar aprotic solvent, with iron(3+) and trichloride ions. This compound is known for its unique properties and applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylformamide;iron(3+);trichloride typically involves the reaction of iron(3+) chloride with N,N-dimethylformamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is stirred and heated to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylformamide;iron(3+);trichloride undergoes various types of chemical reactions, including:
Oxidation: The iron(3+) ion can participate in redox reactions, acting as an oxidizing agent.
Substitution: The trichloride ions can be substituted by other ligands in coordination chemistry.
Complexation: The N,N-dimethylformamide can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents, ligands, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes, while redox reactions can produce reduced or oxidized iron species .
Scientific Research Applications
N,N-dimethylformamide;iron(3+);trichloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethylformamide;iron(3+);trichloride involves its ability to form coordination complexes with various ligands. The iron(3+) ion can interact with electron-rich species, facilitating redox reactions and other chemical transformations. The N,N-dimethylformamide acts as a stabilizing agent, enhancing the solubility and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide;iron(3+);trichloride: Similar in structure but with N,N-dimethylacetamide instead of N,N-dimethylformamide.
N,N-dimethylformamide;copper(2+);trichloride: Contains copper(2+) instead of iron(3+).
N,N-dimethylformamide;iron(3+);bromide: Uses bromide ions instead of trichloride.
Uniqueness
N,N-dimethylformamide;iron(3+);trichloride is unique due to its specific combination of N,N-dimethylformamide, iron(3+), and trichloride ions. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
36654-49-6 |
|---|---|
Molecular Formula |
C3H7Cl3FeNO |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N,N-dimethylformamide;iron(3+);trichloride |
InChI |
InChI=1S/C3H7NO.3ClH.Fe/c1-4(2)3-5;;;;/h3H,1-2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
IIJXZDGKCJTATK-UHFFFAOYSA-K |
Canonical SMILES |
CN(C)C=O.[Cl-].[Cl-].[Cl-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



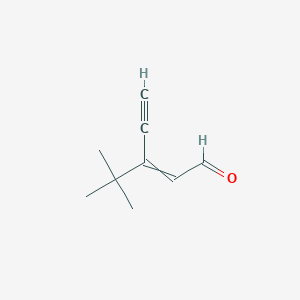
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
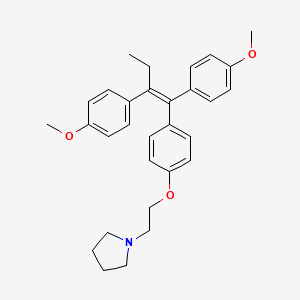



![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)



![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
